![molecular formula C10H13NO4S B1295667 Ethyl 4-[(methylsulfonyl)amino]benzoate CAS No. 7151-77-1](/img/structure/B1295667.png)

Ethyl 4-[(methylsulfonyl)amino]benzoate

描述

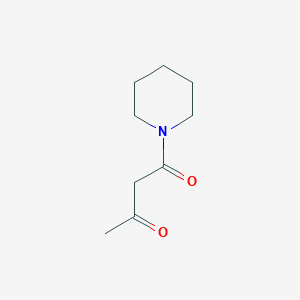

Ethyl 4-[(methylsulfonyl)amino]benzoate is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as sulfonamide and benzoate esters, are mentioned. These compounds are often intermediates in pharmaceutical synthesis or have potential applications in various fields, including chromatography, pharmacokinetics, and electro-optical applications .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors like salicylic acid or hydroxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is achieved through methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% . Similarly, the optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate resulted in improved yields for each step, leading to a total yield of 63.7% . These studies demonstrate the complexity and multi-step nature of synthesizing sulfonamide-related compounds.

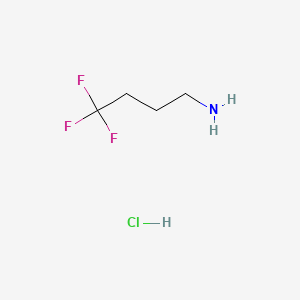

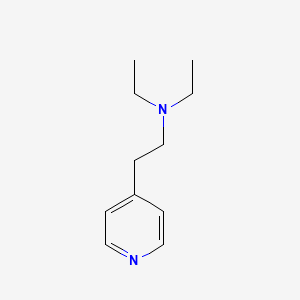

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-[(methylsulfonyl)amino]benzoate has been analyzed using various techniques. For example, the crystal structure of rac-ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate was determined, revealing the orientations of the functional groups and the presence of hydrogen bonding in the crystal packing . Additionally, the growth and structural examination of ethyl 4-amino benzoate showed that it crystallizes in an orthorhombic system with a non-centrosymmetric space group, which is essential for electro-optical applications .

Chemical Reactions Analysis

The chemical behavior of sulfonamide-related compounds includes reactions such as hydrolysis and cyclization. The hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin were studied, showing that the reaction is acid-catalyzed and follows pseudo-first-order kinetics . This type of analysis is crucial for understanding the stability and reactivity of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with sulfonamide and benzoate groups have been extensively studied. For instance, the anti-juvenile hormone activity of certain ethyl benzoates was evaluated, and their effects on hormone titers in silkworm larvae were measured using UHPLC/MS . The growth aspects, characteristic properties, and potential for electro-optical applications of ethyl 4-amino benzoate were also reported, including assessments of its transparency, optical band gap, thermal parameters, and mechanical properties .

安全和危害

Ethyl 4-[(methylsulfonyl)amino]benzoate should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

属性

IUPAC Name |

ethyl 4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBNSCYTCGBVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290675 | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(methylsulfonyl)amino]benzoate | |

CAS RN |

7151-77-1 | |

| Record name | Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 70314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)